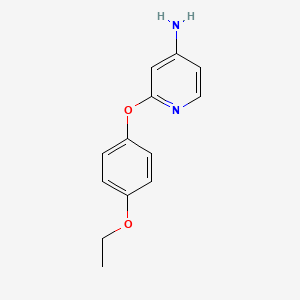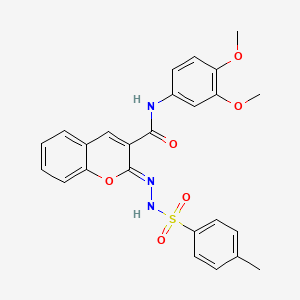
3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine (CITP) is an organic compound that has been studied for its potential applications in the field of scientific research. CITP is a heterocyclic compound that consists of a nitrogen atom and four carbon atoms that are linked together in a five-membered ring. The heterocyclic ring structure of CITP is important for its potential applications in the field of scientific research.
科学研究应用
3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine has been studied for its potential applications in the field of scientific research. 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine has been found to be a useful reagent in the synthesis of compounds such as imidazolium salts and imidazole derivatives. In addition, 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine has been used as a catalyst in the synthesis of heterocyclic compounds. 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine has also been used in the synthesis of polymers and other materials. In addition, 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine has been used in the synthesis of fluorescent dyes, which can be used for imaging and tracking purposes.
作用机制
The mechanism of action of 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine is not yet fully understood. It is believed that the nitrogen atom in the 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine compound acts as a Lewis acid and is able to form a coordination complex with other compounds. This coordination complex can then react with other compounds to form covalent bonds. Additionally, the trifluoromethyl group on the 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine compound can act as a Lewis base and is able to form a coordination complex with other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine are not yet fully understood. However, studies have suggested that 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine may have potential applications in the treatment of certain diseases. For example, 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine has been found to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
实验室实验的优点和局限性
3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine has several advantages for use in laboratory experiments. One advantage is that 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine is a stable compound and is not prone to decomposition. Additionally, 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine is a relatively inexpensive compound and is widely available. Furthermore, 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine has a low toxicity profile and is safe to handle in laboratory settings.
However, there are some limitations to the use of 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine in laboratory experiments. One limitation is that 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine is a relatively new compound and is not widely studied. Additionally, 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine is not soluble in water and must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide. Finally, 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine may react with other compounds and can cause unwanted side reactions.
未来方向
Given the potential applications of 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine in the field of scientific research, there are many potential future directions for research. One potential direction is to further study the mechanism of action of 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine and its potential effects on biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine in the treatment of diseases such as cancer and inflammatory diseases. Furthermore, research could be conducted to explore the potential applications of 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine in the synthesis of polymers and other materials. Finally, research could be conducted to explore the potential applications of 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine as a fluorescent dye for imaging and tracking purposes.
合成方法
3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine can be synthesized using a variety of methods. One of the most common methods is the reaction of the pyridine derivative with an imidazole compound in the presence of a base such as potassium tert-butoxide. This reaction produces a 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine compound in high yields. Another method involves the reaction of a pyridine derivative with a trifluoromethyl halide in the presence of a base such as potassium tert-butoxide. This method is also used to produce high yields of 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine.
属性
IUPAC Name |
3-chloro-2-imidazol-1-yl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3/c10-7-3-6(9(11,12)13)4-15-8(7)16-2-1-14-5-16/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSWODAGYYMHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2556608.png)



![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2556612.png)

![N-(4-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2556615.png)
![1-[1-(2-Chloro-5-methylpyridine-3-carbonyl)piperidin-3-yl]piperazin-2-one](/img/structure/B2556617.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2556622.png)
![2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2556623.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2556627.png)
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B2556628.png)
